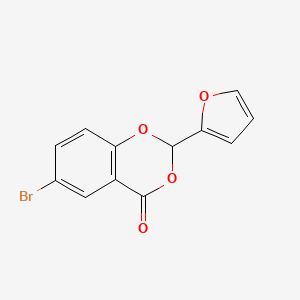![molecular formula C22H18N4O2S B14193349 n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea CAS No. 832694-60-7](/img/structure/B14193349.png)
n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Coupling with acetylphenyl isocyanate: The final step could involve the reaction of the aminothienopyridine derivative with 3-acetylphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action for n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can be compared with other urea derivatives, such as:
Uniqueness
The uniqueness of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea lies in its specific structural features, such as the thienopyridine core and the acetylphenyl group. These features might confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
832694-60-7 |
|---|---|
Molekularformel |
C22H18N4O2S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-(3-acetylphenyl)-3-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H18N4O2S/c1-13(27)15-3-2-4-17(11-15)26-22(28)25-16-7-5-14(6-8-16)18-12-29-19-9-10-24-21(23)20(18)19/h2-12H,1H3,(H2,23,24)(H2,25,26,28) |
InChI-Schlüssel |
AJDXRYWTZPNLGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)



![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)

![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)


![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
